Hydroxy Darunavir: A Technical Overview of its Physicochemical Properties and Metabolic Generation
Hydroxy Darunavir: A Technical Overview of its Physicochemical Properties and Metabolic Generation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hydroxy Darunavir (B192927), a primary metabolite of the HIV-1 protease inhibitor, Darunavir. This document outlines its core physicochemical properties, details the metabolic pathway leading to its formation, and presents relevant experimental protocols for its in vitro generation and analysis.
Core Physicochemical Data
A summary of the key quantitative data for Hydroxy Darunavir is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 1130635-75-4 | [1][2] |
| Molecular Formula | C27H37N3O8S | [1][2][3] |
| Molecular Weight | 563.66 g/mol | [1] |
| Alternate CAS | 1809154-88-8 | [3] |
Metabolic Pathway of Darunavir to Hydroxy Darunavir
Darunavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. Hydroxy Darunavir is a significant metabolite formed through the isobutyl aliphatic hydroxylation of the parent drug.[4] This metabolic conversion is predominantly catalyzed by the CYP3A4 isoenzyme.[5]
The metabolic transformation can be visualized as a single-step enzymatic hydroxylation reaction.
Experimental Protocols
This section details the methodologies for the in vitro generation and subsequent analysis of Hydroxy Darunavir.
In Vitro Generation of Hydroxy Darunavir using Human Liver Microsomes
This protocol describes a general procedure for the in vitro metabolism of Darunavir to produce Hydroxy Darunavir using human liver microsomes. This method is adapted from standard protocols for in vitro drug metabolism studies.[6][7][8]
Materials:
-
Darunavir
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent for quenching the reaction)
-
Incubator or water bath at 37°C
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order: phosphate buffer, human liver microsomes, and a solution of Darunavir in a suitable solvent (e.g., methanol (B129727) or DMSO, ensuring the final solvent concentration is low, typically <1%).
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, for subsequent analysis.
Analytical Method for the Quantification of Hydroxy Darunavir by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of Darunavir and its metabolites, including Hydroxy Darunavir, in a biological matrix. This method is based on established analytical procedures for antiretroviral drugs.[9][10][11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for the separation of Darunavir and its metabolites.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally suitable.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of Darunavir and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. This involves monitoring specific precursor-to-product ion transitions for both Darunavir and Hydroxy Darunavir.
-
Note: The specific m/z transitions for Hydroxy Darunavir would need to be determined experimentally or from literature sources.
-
-
Data Analysis: The concentration of Hydroxy Darunavir is determined by comparing the peak area of its specific MRM transition to that of a known concentration of a standard.
References
- 1. scbt.com [scbt.com]
- 2. Hydroxy Darunavir | 1130635-75-4 | Benchchem [benchchem.com]
- 3. Hydroxy Darunavir | C27H37N3O8S | CID 71748962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. HPLC-MS method for the simultaneous quantification of the new HIV protease inhibitor darunavir, and 11 other antiretroviral agents in plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencescholar.us [sciencescholar.us]
- 11. researchgate.net [researchgate.net]
